

Technical Support Center: Synthesis of K-7174 Dihydrochloride

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Compound of Interest

Compound Name: *K-7174 dihydrochloride*

Cat. No.: *B15579051*

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Welcome to the technical support center for the synthesis of **K-7174 dihydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent proteasome and GATA inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for **K-7174 dihydrochloride**?

A1: The synthesis of K-7174, or 1,4-bis((E)-5-(3,4,5-Trimethoxyphenyl)pent-4-enyl)-1,4-diazepane dihydrochloride, is typically achieved through a four-step process. This process involves a Wittig olefination to create the carbon backbone, followed by an iodine-catalyzed isomerization to obtain the desired E-isomer. The subsequent key step is a bis-alkylation of homopiperazine, and the final step is the formation of the dihydrochloride salt.^[1]

Q2: What are the critical steps in the synthesis that may require troubleshooting?

A2: The most challenging steps are often the Wittig reaction, which can produce a mixture of (Z) and (E) isomers, and the bis-alkylation of homopiperazine, where controlling the extent of alkylation to avoid mono-alkylation or the formation of quaternary salts is crucial. Purification of the final product to achieve high purity is also a critical step.

Q3: What are the known biological activities of K-7174?

A3: K-7174 is an orally active proteasome and GATA inhibitor.[2] It has demonstrated anti-myeloma activity both in vitro and in vivo by down-regulating the expression of class I histone deacetylases (HDACs).[3][4] K-7174 induces transcriptional repression of class I HDAC genes through a caspase-8-dependent degradation of Sp1.[4][5]

Q4: How does the mechanism of action of K-7174 differ from that of bortezomib?

A4: While both are proteasome inhibitors, K-7174 binds to the proteasome in a manner distinct from bortezomib.[6] This unique binding mode may contribute to its ability to overcome bortezomib resistance.[4]

Q5: What is the role of the iodine-catalyzed isomerization step?

A5: The Wittig reaction often yields a mixture of Z (cis) and E (trans) isomers. The iodine-catalyzed isomerization is employed to convert the undesired Z-isomer to the therapeutically active E-isomer, thus increasing the overall yield of the desired product.[7][8][9][10]

Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Low yield of (E)-isomer in Wittig reaction	Incomplete reaction; Suboptimal reaction conditions.	Ensure anhydrous conditions and use a suitable base (e.g., n-BuLi, NaH) to generate the ylide. Optimize reaction temperature and time.
Mixture of Z and E isomers after Wittig reaction	Non-stabilized ylides typically favor the Z-isomer.	Proceed with the iodine-catalyzed isomerization step to convert the Z-isomer to the desired E-isomer.
Formation of multiple products in the bis-alkylation step	Lack of control over the alkylation process, leading to mono-alkylated homopiperazine or quaternary ammonium salts.	Use a 2:1 molar ratio of the alkylating agent to homopiperazine. Control the reaction temperature and consider slow, dropwise addition of the alkylating agent.
Difficulty in purifying the final product	Presence of triphenylphosphine oxide from the Wittig reaction; Residual starting materials or side products from the alkylation.	Use column chromatography for purification. Triphenylphosphine oxide can be challenging to remove; multiple chromatographic steps or crystallization may be necessary.
Low yield of dihydrochloride salt	Incomplete protonation or precipitation.	Use a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) and add it dropwise to a solution of the free base until precipitation is complete.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of **K-7174 dihydrochloride**, based on established chemical principles for the respective reaction

types.

Step 1: Wittig Reaction

This protocol describes a general procedure for the olefination of 3,4,5-trimethoxybenzaldehyde.

Materials:

- (4-Bromobutyl)triphenylphosphonium bromide
- n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
- 3,4,5-Trimethoxybenzaldehyde
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-bromobutyl)triphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of n-BuLi in hexanes (or portion-wise addition of NaH). A color change to deep red or orange indicates the formation of the ylide.
- Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
- Cool the reaction mixture back to 0°C and add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.

- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain a mixture of (Z)- and (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene.

Step 2: Iodine-Catalyzed Isomerization

This protocol describes the conversion of the Z/E mixture to the predominantly E-isomer.

Materials:

- Mixture of (Z)- and (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene
- Iodine (catalytic amount)
- Toluene or another suitable high-boiling solvent
- Saturated aqueous sodium thiosulfate solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve the mixture of isomers in toluene in a round-bottom flask.
- Add a catalytic amount of iodine (a few crystals).
- Reflux the mixture and monitor the reaction by TLC or HPLC until the Z-isomer is consumed.
- Cool the reaction mixture to room temperature.
- Wash the solution with saturated aqueous sodium thiosulfate to remove excess iodine, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be purified by column chromatography if necessary.

Step 3: Bis-alkylation of Homopiperazine

This protocol describes the coupling of the alkyl halide with homopiperazine.

Materials:

- (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene
- Homopiperazine (1,4-diazepane)
- Potassium carbonate or another suitable base
- Acetonitrile or Dimethylformamide (DMF)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve homopiperazine and potassium carbonate in acetonitrile or DMF.
- Add a solution of (E)-1-(5-bromopent-1-en-1-yl)-3,4,5-trimethoxybenzene (2.2 equivalents) in the same solvent dropwise at room temperature.
- Heat the reaction mixture to reflux and stir overnight.
- Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by column chromatography on silica gel to yield 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl)-1,4-diazepane.

Step 4: Dihydrochloride Salt Formation

This protocol describes the final salt formation step.

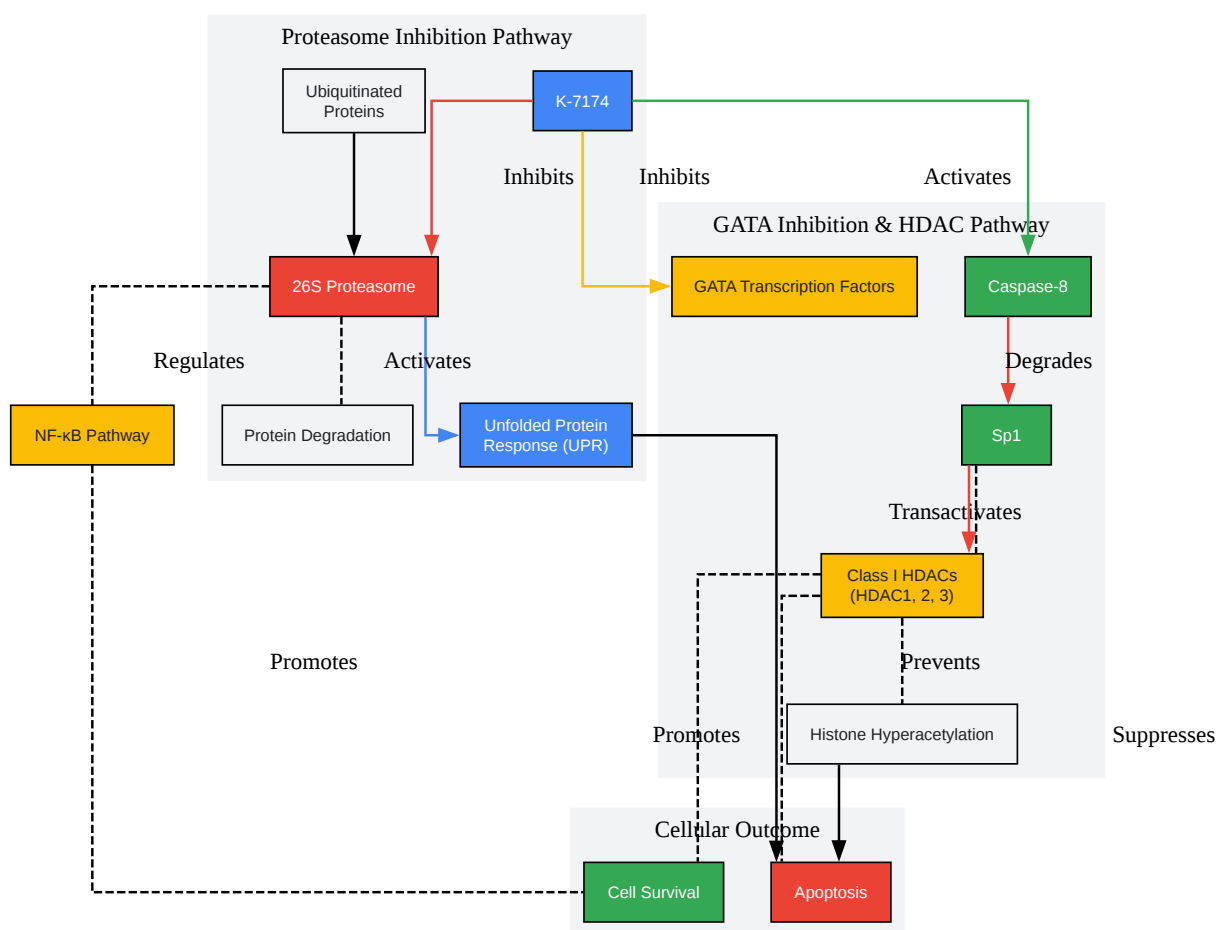
Materials:

- 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl)-1,4-diazepane
- Anhydrous diethyl ether or dioxane
- 2M HCl in diethyl ether or a solution of HCl gas in dioxane

Procedure:

- Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dioxane.
- Slowly add a 2M solution of HCl in diethyl ether (or a solution of HCl gas in dioxane) dropwise with stirring.
- A white precipitate of **K-7174 dihydrochloride** will form.
- Continue adding the HCl solution until no further precipitation is observed.
- Stir the suspension for 30 minutes at room temperature.
- Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain **K-7174 dihydrochloride**.

Signaling Pathway and Experimental Workflow Diagrams



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